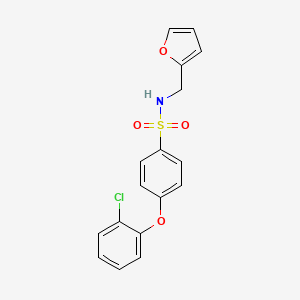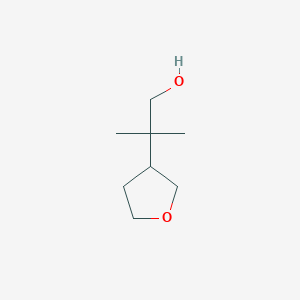
2-Methyl-2-(oxolan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxolan-3-yl)propan-1-ol, commonly known as MOP or MOPSO, is a zwitterionic buffering agent that is widely used in biological research. It is a member of the Good's buffers family, which are pH buffers that are widely used in biochemical and biological research due to their high solubility, low toxicity, and minimal interference with biological processes. MOPSO has a pKa value of 7.20, which makes it particularly useful for buffering biological systems at near-neutral pH.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reaction Studies
Research into 2-Methyl-2-(oxolan-3-yl)propan-1-ol and its analogs has primarily focused on chemical synthesis and reaction behavior. For instance, Murai, Ono, and Masamune (1976) explored the intramolecular cyclization of 3,4-epoxy-alcohols, leading to the formation of oxetans and oxolans, demonstrating the reactivity and potential applications in synthetic chemistry (Murai, Ono, & Masamune, 1976). Similarly, other researchers have investigated the functionalization of similar compounds in various chemical reactions, contributing to the understanding of their chemical properties and potential applications in synthesizing complex organic molecules (Kalugin & Litvinov, 1991).
2. Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of 2-Methyl-2-(oxolan-3-yl)propan-1-ol have been synthesized and studied for their potential as drug precursors and in drug synthesis. For example, Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as potential Src kinase inhibitors, which could have implications in cancer therapy (Sharma et al., 2010). This kind of research demonstrates the potential of 2-Methyl-2-(oxolan-3-yl)propan-1-ol derivatives in developing new therapeutic agents.
Propiedades
IUPAC Name |
2-methyl-2-(oxolan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,6-9)7-3-4-10-5-7/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFZNUNQMPJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxolan-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

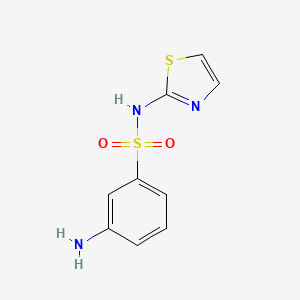
![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)
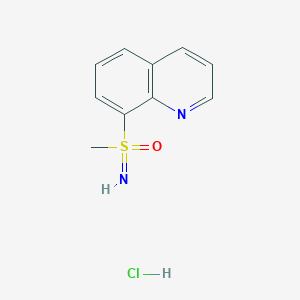
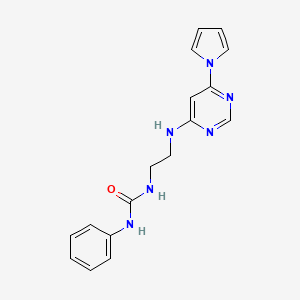
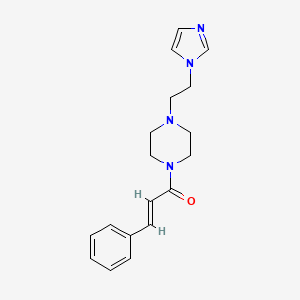
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)
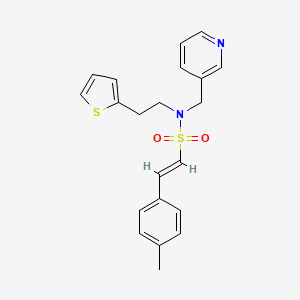
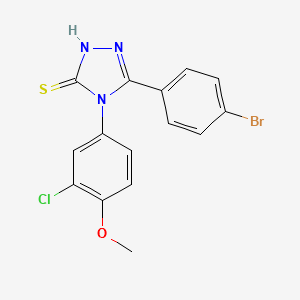
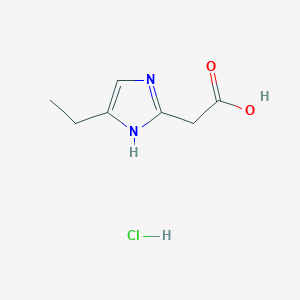
![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)
![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)
